2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzothiazoles and related compounds involves strategic modifications to enhance their biological activities while addressing formulation and bioavailability issues for potential therapeutic applications. Techniques such as palladium-catalyzed coupling methodologies have been utilized to construct central aryl carbon-carbon single bonds, providing a foundation for the development of potent antitumor agents with improved solubility and pharmacological profiles (Vasselin et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been meticulously analyzed using various spectroscopic and computational methods. Studies have focused on elucidating the geometrical parameters, vibrational frequencies, and chemical shifts through techniques such as FTIR, NMR, and X-ray diffraction. Such analyses reveal the intricate details of the molecular conformation, which is critical for understanding the compound's interaction with biological targets and its overall biological activity (Diwaker et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving "2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate" and its analogs often focus on modifications that enhance their antitumor efficacy. The introduction of fluorine atoms and amino acid conjugation are strategies employed to overcome metabolic inactivation and improve the molecule's lipophilicity. These modifications are crucial for the compound's ability to induce and be biotransformed by cytochrome P450 enzymes, leading to active metabolites with potent antitumor properties (Bradshaw et al., 2002).
Physical Properties Analysis
The physical properties of "this compound" derivatives, including solubility, stability, and crystalline structure, are tailored to enhance their pharmaceutical applications. Prodrug strategies have been developed to address solubility and bioavailability issues, resulting in compounds with desirable pharmaceutical properties suitable for clinical evaluation (Hutchinson et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are intricately linked to the compound's antitumor activity. The ability of these compounds to act as substrates for cytochrome P450 enzymes, leading to their bioactivation, is a critical aspect of their mechanism of action. These properties are essential for their selective toxicity towards cancer cells, highlighting the importance of chemical modifications in enhancing therapeutic efficacy (Bradshaw et al., 2009).
properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-11-6-8-12(9-7-11)18-15(19)10-21-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUNFURLZMBQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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